![molecular formula C11H10ClNO2 B7441083 5-chloro-1-ethyl-1H-indole-2-carboxylic acid](/img/structure/B7441083.png)
5-chloro-1-ethyl-1H-indole-2-carboxylic acid
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Overview
Description
5-chloro-1-ethyl-1H-indole-2-carboxylic acid, also known as CEICA, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential application in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid is not fully understood, but it has been suggested that it may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity may lead to a reduction in inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and antioxidant properties. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. This compound has also been shown to have an inhibitory effect on the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid is its ease of synthesis, which makes it readily available for use in lab experiments. Another advantage is its potential application in various fields of scientific research. However, one limitation is the lack of knowledge regarding its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for the study of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid. One direction is the further elucidation of its mechanism of action, which may lead to the development of more effective drug candidates. Another direction is the study of its potential application in the development of new materials with improved properties. Additionally, the study of this compound in combination with other compounds may lead to the development of more effective treatment strategies for various diseases.
Synthesis Methods
The synthesis of 5-chloro-1-ethyl-1H-indole-2-carboxylic acid can be achieved through various methods, including the reaction of 5-chloroindole-2-carboxylic acid with ethyl chloroformate, followed by hydrolysis. Another method involves the reaction of 5-chloroindole-2-carboxylic acid with ethyl iodide in the presence of a base, such as potassium carbonate. The yield of this compound can be improved by using a solvent such as dimethylformamide or dimethylacetamide.
Scientific Research Applications
5-chloro-1-ethyl-1H-indole-2-carboxylic acid has shown potential application in various fields of scientific research. In medicinal chemistry, it has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In drug discovery, this compound has been used as a scaffold for the development of new drug molecules. In material science, this compound has been studied for its potential application in the development of new materials with improved properties.
properties
IUPAC Name |
5-chloro-1-ethylindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-13-9-4-3-8(12)5-7(9)6-10(13)11(14)15/h3-6H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFLKSSLCURMMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)C=C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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